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Introduction

Eltrombopag is an orally bioavailable thrombopoietin receptor agonist used for treating chronic immune

thrombocytopenic purpura (ITP) and thrombocytopenia in patients with hepatitis C virus and chronic liver

disease. Chemically, it is known as 3′-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-

pyrazol-4-ylidene]hydrazino}-2′-hydroxy-3-biphenylcarboxylic acid – 2-aminoethanol with a molecular

weight of 564.65 for the olamine salt and 442.5 for the free acid [1]. The development of stability-indicating

analytical methods is crucial for pharmaceutical analysis to ensure the identity, potency, purity, and

performance of drug substances and products throughout their shelf life. Ultra-High Performance Liquid

Chromatography has emerged as a powerful technique for pharmaceutical analysis due to its enhanced

resolution, sensitivity, and reduced analysis time compared to conventional HPLC. This document provides

detailed application notes and protocols for the development and validation of a stability-indicating UHPLC

method for the estimation of eltrombopag and its related impurities in tablet dosage forms, following

International Conference on Harmonisation guidelines [1] [2].

Method Development

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 11 Tech Support

https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.smolecule.com/products/s548076?utm_src=pdf-interest
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.semanticscholar.org/paper/Stability-Indicating-UHPLC-Method-Development-and-Mohan-Mukkanti/a10e2baac5c7debbde9866e93fb0210bda834f73
https://www.smolecule.com/products/s548076?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Chromatographic Conditions

The UHPLC method was developed using a systematic approach to achieve optimal separation of

eltrombopag from its process-related impurities and degradation products. The finalized chromatographic

conditions are summarized in Table 1 [1].

Table 1: Optimized Chromatographic Conditions

Parameter Specification

Column Agilent SB C8 (50 × 3.0 mm, 1.8 μm)

Mobile Phase Acetonitrile and 0.1% glacial acetic acid buffer (60:40, v/v)

Flow Rate 0.4 mL/min

Column Temperature 25°C

Detection Wavelength 230 nm

Injection Volume 2 μL

Run Time 15 minutes

Diluent Methanol

Retention Time of Eltrombopag ~3.9 minutes

During method development, several mobile phase compositions were investigated using buffers with

solvents like acetonitrile and methanol. The combination of acetonitrile and 0.1% glacial acetic acid

buffer in the ratio of 60:40 v/v provided the best separation with symmetric peaks for eltrombopag and its

related compounds. The detection wavelength of 230 nm was selected based on diode array detector

screening, which showed maximum absorbance for eltrombopag and its impurities at this wavelength [1].

System Suitability
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System suitability tests were conducted to verify that the chromatographic system is adequate for the

intended analysis. The results presented in Table 2 confirm that the method meets the acceptance criteria for

resolution, tailing factor, and relative retention times [1].

Table 2: System Suitability Parameters

Compound RT (min) RRT Resolution Tailing Factor RRF

Impurity-1 1.081 0.28 - 1.3 2.11

Eltrombopag 3.852 1.00 11.4 1.1 1.00

Impurity-2 6.103 1.58 5.9 1.1 0.83

Impurity-3 8.519 2.21 4.8 1.2 0.90

Abbreviations: RT: Retention Time; RRT: Relative Retention Time; RRF: Relative Response Factor [1]

The following workflow diagram (Figure 1) illustrates the systematic approach for UHPLC method

development for eltrombopag:
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Figure 1: UHPLC Method Development Workflow
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Method Validation
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The developed UHPLC method was validated according to ICH guidelines to demonstrate that it is suitable

for its intended purpose. The validation included assessments of specificity, accuracy, precision, linearity,

range, robustness, and sensitivity [1].

Specificity and Forced Degradation Studies

Specificity was demonstrated by resolving eltrombopag from its process impurities and degradation

products. Forced degradation studies were conducted under various stress conditions to demonstrate the

stability-indicating capability of the method. The summary of forced degradation results is presented in Table

3 [1].

Table 3: Forced Degradation Studies of Eltrombopag

Stress Condition Parameters Results

Acid Hydrolysis 0.1M HCl, 60°C, 60 min Significant degradation observed

Base Hydrolysis 0.1M NaOH, 60°C, 60 min Significant degradation observed

Oxidative Degradation 10% H₂O₂, 60°C, 60 min Significant degradation observed

Thermal Degradation 105°C, 12 hours Moderate degradation

Photolytic Degradation 200 Watt-hours Mild degradation

Humidity 25°C/90% RH, 15 days Mild degradation

Eltrombopag was found to be particularly sensitive to oxidative hydrolysis, where noticeable degradation

was observed. The method successfully resolved the degradation products from the main peak,

demonstrating its stability-indicating power [1]. The forced degradation study protocol follows the ICH

guidelines Q1A(R2) and provides essential information about the intrinsic stability of the molecule [3].

Accuracy, Precision, and Linearity
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The accuracy of the method was evaluated by recovery studies using spiked samples, and the results were

between 98% and 102%, meeting the acceptance criteria. Precision was demonstrated through repeatability

(intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) values

less than 2% [1].

The linearity of the method was established by analyzing standard solutions at different concentration levels.

The method showed excellent linearity in the range of 20-100 μg/mL for eltrombopag with a correlation

coefficient (R²) of 0.999, based on the regression equation y = 433.88x + 35.4 [3]. Other studies have

reported linearity in the range of 3.50-6.50 μg/mL with R² = 0.9998 [4].

Robustness and Sensitivity

Robustness was evaluated by deliberate variations in method parameters such as mobile phase composition,

flow rate, and column temperature. The method proved to be robust, as these minor changes did not

significantly affect the chromatographic performance [1].

Sensitivity was determined by establishing the limit of detection and limit of quantitation for eltrombopag

and its impurities. The LOD and LOQ values demonstrated the method's capability to detect and quantify

analytes at low concentrations [1].

Experimental Protocols

Preparation of Solutions

4.1.1 Standard Solution

Prepare eltrombopag standard stock solution at a concentration of 1000 μg/mL by dissolving an appropriate

amount in methanol. Further dilute to 0.5 μg/mL using methanol as diluent [1].

4.1.2 System Suitability Solution

Prepare a solution containing eltrombopag at 1000 μg/mL and all impurities at 0.5 μg/mL by dissolving the

equivalent amount of API and spiking impurities in methanol [1].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 11 Tech Support

https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/view/27_12_55
https://pmc.ncbi.nlm.nih.gov/articles/PMC8587854/
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4.1.3 Sample Solution

Crush 20 tablets to a fine powder and transfer 100 mg of powder equivalent of eltrombopag into a 100 mL

volumetric flask. Add 60 mL of methanol and sonicate for 30 minutes. Make up to volume with methanol

and filter the solution using a 0.45 μm filter [1].

For spiked sample preparation, spike all three known impurities at a concentration of 0.5% with respect to

sample concentration of 1000 μg/mL [1].

Forced Degradation Studies Protocol

The following diagram (Figure 2) illustrates the logical workflow for conducting forced degradation studies:

Figure 2: Forced Degradation Study Protocol
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4.2.1 Acid and Base Hydrolysis

For acid hydrolysis, treat the sample solution with 0.1M hydrochloric acid and heat at 60°C for 60 minutes.

For base hydrolysis, treat with 0.1M sodium hydroxide under the same conditions. Neutralize the solutions

before analysis [1].

4.2.2 Oxidative Degradation

Treat the sample solution with 10% hydrogen peroxide and heat at 60°C for 60 minutes. Cool the solution to

room temperature before analysis [1].

4.2.3 Thermal and Photolytic Degradation

For thermal degradation, expose the solid sample to dry heat at 105°C for 12 hours. For photolytic

degradation, expose the sample to light providing an overall illumination of 200 Watt-hours [1].

4.2.4 Humidity Studies

Expose the sample to controlled humidity conditions of 25°C/90% relative humidity for 15 days [1].

After each stress treatment, prepare the samples at the required concentration using methanol, filter through a

0.45 μm membrane filter, and analyze using the developed UHPLC method [1].

Applications in Pharmaceutical Analysis

The validated UHPLC method has several important applications in pharmaceutical analysis:

Quality Control Testing

The method can be used for routine quality control of eltrombopag in tablet dosage forms, including assay

determination and related substances testing. The ability to separate eltrombopag from its process impurities

(Impurity-1, Impurity-2, and Impurity-3) within a short runtime of 15 minutes makes it suitable for high-

throughput analysis in quality control laboratories [1].
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Stability Studies

The stability-indicating nature of the method makes it appropriate for accelerated and long-term stability

studies of eltrombopag drug substances and products. It can effectively monitor the formation of

degradation products under various storage conditions, supporting shelf-life determinations [1] [2].

Method Transfer

The validated method can be successfully transferred to quality control laboratories for routine analysis of

eltrombopag tablets. The robustness of the method ensures consistent performance across different

instruments and analysts [1].

Troubleshooting and Method Maintenance

Common Issues and Solutions

Peak Tailing: If peak tailing is observed for eltrombopag or its impurities, check the column

performance and mobile phase pH. The use of 0.1% glacial acetic acid buffer helps in achieving
symmetric peaks [1].

Retention Time Shift: Minor variations in retention time may occur due to changes in mobile phase
composition or column temperature. Ensure consistent preparation of mobile phase and maintain

column temperature at 25°C [1].
Resolution Issues: If resolution between adjacent peaks falls below 2.0, adjust the acetonitrile to

buffer ratio or consider using a fresh column [1].

Column Care and Maintenance

To ensure consistent performance, the Agilent SB C8 column should be flushed regularly with water and

acetonitrile. When not in use, store the column in acetonitrile or methanol [1].

Conclusion

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 11 Tech Support

https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.semanticscholar.org/paper/Stability-Indicating-UHPLC-Method-Development-and-Mohan-Mukkanti/a10e2baac5c7debbde9866e93fb0210bda834f73
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-body
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.orientjchem.org/vol34no2/stability-indicating-uhplc-method-development-and-validation-for-estimation-of-eltrombopag-and-its-related-impurities-in-tablet-dosage-form/
https://www.smolecule.com/products/s548076?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The developed UHPLC method provides a novel, agile, and mass compatible approach for the estimation

of eltrombopag and its related impurities in tablet dosage forms. The method is stability-indicating and

validates as per ICH guidelines for various parameters including specificity, precision, accuracy, sensitivity,

and robustness. The method offers several advantages including short runtime (15 minutes), excellent

resolution (>2.0 between all peaks), and the ability to separate eltrombopag from its process impurities and

degradation products. The method is suitable for application in pharmaceutical analysis for quality control

testing, stability studies, and regulatory submissions [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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